molecular formula C10H18ClNO2 B8565708 Ethyl 1-(2-chloroethyl)piperidine-3-carboxylate CAS No. 119102-96-4

Ethyl 1-(2-chloroethyl)piperidine-3-carboxylate

Cat. No.: B8565708
CAS No.: 119102-96-4
M. Wt: 219.71 g/mol
InChI Key: CIFLYEYXFRPDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-chloroethyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

119102-96-4

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 1-(2-chloroethyl)piperidine-3-carboxylate

InChI

InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8H2,1H3

InChI Key

CIFLYEYXFRPDHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(ethoxycarbonyl)piperidinium hydrochloride (10 g, 65 mmol) in acetone was treated with 1-bromo-2-chloroethane (14.7 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol) and the mixture stirred at room temperature for 24 h, the mixture was concentrated and the reside was treated with water and extracted with ether. The extracts were combined and concentrated and the crude was purified by chromatography (silica gel, ethyl acetate:petroleum ether 1:5) to give ethyl 1-(2-chloroethyl)piperidine-3-carboxylate. (3.73 g, Y: 26%). 1HNMR (400 MHz, CDCl3); δ: 1.25 (t, J=7 Hz, 3H), 1.40-3.10 (m, 11H), 3.58 (t, J=7 Hz, 2H), 4.15 (q, 2H). LC-MS (ESI) (m/z): 220 (M+1)+.
Name
3-(ethoxycarbonyl)piperidinium hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 3-piperidylcarboxylate (100 g, 0.64 mole) in acetone (600 ml) was treated with 1-bromo-2-chloroethane (54 ml, 0.64 mole) and anhydrous potassium carbonate (138 g, 1.00 mole) and the mixture stirred at room temperature for 24h. The mixture was concentrated in vacuo and the residue treated with water (400 ml) and extracted with ether (2×200 ml). The combined ether extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was purified by chromatography on silica gel eluting with 50% ether/60-80 petrol to give the title compound (D18) as a pale yellow oil (50.0 g, 36%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Yield
36%

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